molecular formula C7H12O4 B1372882 3-(1,3-Dioxan-2-YL)propanoic acid CAS No. 774605-67-3

3-(1,3-Dioxan-2-YL)propanoic acid

Cat. No. B1372882
CAS RN: 774605-67-3
M. Wt: 160.17 g/mol
InChI Key: BWKVHROEJJTCAU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)propanoic acid is a chemical compound with the CAS Number: 774605-67-3. It has a molecular weight of 160.17 and its IUPAC name is 3-(1,3-dioxan-2-yl)propanoic acid .


Molecular Structure Analysis

The Inchi Code of 3-(1,3-Dioxan-2-YL)propanoic acid is 1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9). The Inchi Key is BWKVHROEJJTCAU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(1,3-Dioxan-2-YL)propanoic acid is a white solid . It has a molecular weight of 160.17 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, which can be synthesized using solvents like dioxane, are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. These compounds have significance in pharmaceutical chemistry (Orlinskii, 1996).

Catalysed Condensations for Novel Chemicals

The acid-catalysed condensation of glycerol with various aldehydes and ketones, utilizing [1,3]dioxan-5-ols, is investigated for creating potential new platform chemicals. [1,3]dioxan-5-ols are particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Versatile Protecting and Activating Groups in Organic Chemistry

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group, synthesized from Dios chloride, serves as a versatile sulfonating agent for amines and provides stable protection under various conditions. It's particularly useful in organic synthesis for its stability and ease of removal (Sakamoto et al., 2006).

Quality Control in Pharmaceutical Ingredients

Analytical methods are used for quality control of active pharmaceutical ingredients (APIs) like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, which shows molecular similarity with fluoroquinolone antibiotics. The methods include 13C NMR-spectroscopy, essential for solving tautomeric forms of these acids (Zubkov et al., 2016).

Enantioselective Syntheses in Organic Chemistry

1,3-Dioxan-5-yl diazoacetates are used in highly diastereoselective and enantioselective carbon-hydrogen insertion reactions. They serve as precursors to lactones such as 2-deoxyribono-1,4-lactone, demonstrating their importance in enantioselective syntheses (Doyle et al., 1999).

Synthesis of Propanoic Acid Derivatives

Research on the synthesis of various propanoic acid derivatives, including 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, highlights methodologies that offer advantages like milder reaction conditions and higher yield. Such syntheses are valuable in organic chemistry for creating diverse compounds (Yong, 2010).

Lactonization in Organic Synthesis

The lactonization of tert-butyl 2-(1,3-dioxan-2-yl)benzoates using trifluoroacetic acid is an efficient method to prepare isobenzofuran-1(3H)-ones. This process demonstrates the utility of 1,3-dioxan derivatives in synthesizing complex organic structures (Kobayashi & Kuroda, 2014).

Photoremovable Protecting Groups

1,3-dioxoindan-2-yl esters, reacting with hydrogen atom or electron donors, release corresponding acids and act as photoremovable protecting groups. Their unique reaction mechanism makes them useful in photochemistry applications (Literák, Hroudná, & Klán, 2008).

Interaction with Biological Compounds

Studies on sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132, reveal its ability to interact with sugar compounds. This interaction, demonstrated through nuclear magnetic resonance, suggests implications in the physiological function of Ge-132 (Shimada et al., 2015).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKVHROEJJTCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645370
Record name 3-(1,3-Dioxan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)propanoic acid

CAS RN

774605-67-3
Record name 3-(1,3-Dioxan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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